molecular formula C22H21NO3S B2966533 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one CAS No. 1706221-10-4

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Cat. No.: B2966533
CAS No.: 1706221-10-4
M. Wt: 379.47
InChI Key: CJRDDWFJSOBNSH-UHFFFAOYSA-N
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Description

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a chromenone core, and an o-tolyl substituent

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential uses of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the thiazepane ring and the o-tolyl group. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazepane Ring: This step often involves the reaction of a suitable amine with a thioester or similar reagent to form the thiazepane ring.

    Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    o-Tolyl Derivatives: Compounds with similar o-tolyl groups may exhibit comparable chemical properties.

    Thiazepane Derivatives: Molecules containing the thiazepane ring may share similar reactivity and biological activity.

    Chromenone Derivatives: Compounds with the chromenone core are often studied for their medicinal properties.

Uniqueness

What sets 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRDDWFJSOBNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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